CGS 21680C Sodium Salt

Receptor Selectivity Binding Affinity Adenosine Receptor Pharmacology

Confounding A1-mediated off-target effects complicate A2A receptor studies when using less selective agonists. CGS 21680C Sodium Salt resolves this with 140-fold A2A selectivity over A1 receptors, enabling unambiguous interpretation of cAMP, calcium flux, and neurotransmitter release assays. • 140-fold A2A vs. A1 selectivity-minimizes bradycardia/sedation artifacts vs. CV 1808 (8-fold) or CGS 21577 (59-fold) • EC50,u 11 nM for blood pressure reduction; ED25 1.8 nM for coronary flow-61× more potent than CV 1808 • Aqueous solubility allows direct dissolution in physiological buffers-no DMSO vehicle interference in electrophysiology or brain slice preparations • Well-characterized in vivo PK-PD profile enables precise dose selection for targeted receptor occupancy

Molecular Formula C23H29N7NaO6
Molecular Weight 522.5 g/mol
CAS No. 120225-64-1
Cat. No. B023683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 21680C Sodium Salt
CAS120225-64-1
Synonyms4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic Acid Monosodium Salt; 
Molecular FormulaC23H29N7NaO6
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na]
InChIInChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/t16-,17+,18-,22+;/m0./s1
InChIKeyMCUMRRFOMBNFQN-MJWSIIAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGS 21680C Sodium Salt (CAS 120225-64-1): Selective Adenosine A2A Receptor Agonist for Quantitative Pharmacological Studies


CGS 21680C Sodium Salt is the sodium salt form of CGS 21680, a 2-substituted analog of 5'-N-ethylcarboxamidoadenosine that acts as a selective agonist for the adenosine A2A receptor subtype [1]. This compound has been characterized as having high in vitro affinity for brain striatal adenosine A2 receptors and demonstrates 140-fold selectivity over A1 receptors [1]. The sodium salt formulation confers aqueous solubility that distinguishes it from the parent free acid and the hydrochloride salt forms . CGS 21680C Sodium Salt is utilized in research applications investigating A2A receptor-mediated signaling pathways, including adenylate cyclase/cAMP activation and neurotransmitter release modulation [2].

Why Generic A2A Agonist Substitution is Not Appropriate for CGS 21680C Sodium Salt (CAS 120225-64-1)


A2A adenosine receptor agonists exhibit significant variability in receptor subtype selectivity, functional potency, and physicochemical properties that directly impact experimental outcomes. CGS 21680C Sodium Salt demonstrates a unique profile among A2A agonists, including 140-fold selectivity over A1 receptors [1], an EC50 of 5.8 ng/mL (11 nM) for mean arterial pressure reduction in vivo [2], and aqueous solubility that facilitates direct dissolution in physiological buffers . In contrast, the hydrochloride salt form (CGS 21680A) is insoluble in water and requires DMSO or cyclodextrin for solubilization , while earlier A2A ligands such as CV 1808 exhibit markedly lower selectivity (8-fold) and reduced functional potency in coronary flow assays [1]. Substituting with a different salt form or a less selective analog introduces confounding variables in receptor binding assays, cAMP accumulation studies, and in vivo hemodynamic assessments, potentially leading to misinterpretation of A2A-mediated effects.

Quantitative Differentiation of CGS 21680C Sodium Salt (CAS 120225-64-1) vs. A2A Agonist Comparators: Evidence-Based Selection Guide


CGS 21680C Sodium Salt Exhibits 140-Fold A2A Selectivity vs. CV 1808 (8-Fold) and CGS 21577 (59-Fold)

CGS 21680C Sodium Salt demonstrates a 140-fold selectivity for A2A receptors over A1 receptors, determined by IC50 values in rat brain striatal membrane binding assays. This selectivity is substantially higher than the reference A2-selective ligand CV 1808, which exhibits only 8-fold selectivity, and the related analog CGS 21577, which shows 59-fold selectivity [1]. The quantitative selectivity ratio is calculated as IC50(A1)/IC50(A2A) [1].

Receptor Selectivity Binding Affinity Adenosine Receptor Pharmacology

CGS 21680C Sodium Salt Increases Coronary Flow with ED25 of 1.8 nM vs. 3 nM for CGS 21577 and 110 nM for CV 1808

In an isolated perfused working rat heart model, CGS 21680C Sodium Salt effectively increased coronary flow with an ED25 value of 1.8 nM. This functional potency exceeds that of the related analog CGS 21577 (ED25 = 3 nM) and is 61-fold higher than the reference A2 ligand CV 1808 (ED25 = 110 nM) [1]. All three compounds demonstrated minimal bradycardic effects with EC25 values >1000 nM, consistent with their A2A selectivity profile [1].

Cardiovascular Pharmacology Functional Potency Coronary Vasodilation

CGS 21680C Sodium Salt Demonstrates In Vivo Hemodynamic Potency (EC50,u = 11 nM) Correlating with Receptor Affinity

In conscious normotensive rats, CGS 21680C Sodium Salt produced concentration-dependent reductions in mean arterial blood pressure (MAP) with a free drug concentration EC50 (EC50,u) of 5.8 ng/mL, corresponding to 11 nM [1]. This in vivo potency value correlates well with the reported A2A receptor binding affinity (Ki = 19 nM) [1]. Notably, CGS 21680C exhibited greater potency for reduction of the MAP/HR ratio (a surrogate for total peripheral resistance) than for reduction of blood pressure alone, indicating preferential vasodilatory effects [1]. In a comparative study with CGS 24012 and NECA, CGS 21680C produced the greatest reduction in total peripheral resistance among the three adenosine agonists tested [2].

Pharmacokinetic-Pharmacodynamic Modeling In Vivo Pharmacology Hemodynamics

CGS 21680C Sodium Salt Facilitates Acetylcholine Release at 1-3 nM Concentrations via Adenylate Cyclase/cAMP Pathway

CGS 21680C Sodium Salt facilitates electrically evoked [3H]acetylcholine (ACh) release from rat phrenic nerve-hemidiaphragm preparations at low nanomolar concentrations (1-3 nM) [1]. This facilitatory effect is mediated through activation of A2A receptors positively coupled to the adenylate cyclase/cAMP system, as demonstrated by the inability of CGS 21680C to further increase ACh release when the cAMP pathway was supramaximally stimulated by forskolin, rolipram, or cAMP analogs [1]. The facilitation by CGS 21680C (3 nM) is attenuated by both thapsigargin (2 µM) and nifedipine (1 µM), indicating involvement of intracellular calcium mobilization from thapsigargin-sensitive stores and L-type calcium channel activation [2].

Neurotransmission Synaptic Plasticity Neuromuscular Junction

CGS 21680C Sodium Salt is Water Soluble, Enabling Direct Aqueous Formulation vs. Hydrochloride Salt Requiring DMSO or Cyclodextrin

CGS 21680C Sodium Salt is soluble in water, allowing direct dissolution in aqueous buffers for experimental use . In contrast, the hydrochloride salt form (CGS 21680A/HCl, CAS 124431-80-7) is insoluble in water and requires solubilization in DMSO (up to 3.4-77 mg/mL depending on source) or in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (up to 20 mg/mL) . The free acid/base form of CGS 21680 (CAS 120225-54-9) is also reported as water insoluble [1].

Formulation Solubility Experimental Preparation

CGS 21680C Sodium Salt Shows No Binding to 17 Off-Target Neurotransmitter Sites, Confirming Receptor Selectivity

In a comprehensive selectivity screen, CGS 21680C Sodium Salt was tested for binding to 17 additional neurotransmitter and neuromodulator sites and showed no significant effect on any of these off-target sites [1]. This broad selectivity profiling confirms that the compound's pharmacological effects are mediated specifically through adenosine receptors, with preferential activity at A2A subtypes [1].

Selectivity Profiling Off-Target Screening Receptor Pharmacology

Optimal Research Applications for CGS 21680C Sodium Salt (CAS 120225-64-1) Based on Quantitative Differentiation


A2A Receptor Selectivity Studies Requiring Minimal A1 Cross-Reactivity

CGS 21680C Sodium Salt is the preferred A2A agonist for experiments where off-target A1 receptor activation must be minimized. With 140-fold A2A selectivity [1], it significantly reduces confounding A1-mediated effects (bradycardia, sedation) compared to CV 1808 (8-fold selective) or CGS 21577 (59-fold selective) [1]. This high selectivity enables cleaner interpretation of A2A-specific signaling in cAMP accumulation assays, calcium flux measurements, and neuronal excitability studies.

In Vivo Hemodynamic Studies Requiring Quantifiable Pharmacokinetic-Pharmacodynamic Relationships

CGS 21680C Sodium Salt has a well-characterized in vivo PK-PD profile in rodent models, with a defined EC50,u of 11 nM for blood pressure reduction [1]. This quantitative relationship enables researchers to select doses that achieve specific levels of receptor occupancy and predict hemodynamic responses [1]. The compound produces the greatest reduction in total peripheral resistance among tested A2A agonists [2], making it particularly suitable for studies investigating vasodilatory mechanisms and cardiovascular function.

Neurotransmission Studies Investigating A2A-Mediated Facilitation of Acetylcholine Release

CGS 21680C Sodium Salt reliably facilitates [3H]acetylcholine release at low nanomolar concentrations (1-3 nM) through an adenylate cyclase/cAMP-dependent mechanism [1][2]. This established functional response, combined with its water solubility for direct buffer preparation [3], makes the sodium salt form particularly well-suited for electrophysiological and neurotransmitter release studies in isolated nerve-muscle preparations and brain slice preparations where DMSO vehicle may interfere with neuronal function.

Ex Vivo Cardiovascular Assays Requiring High Functional Potency at Low Concentrations

For isolated perfused heart preparations, CGS 21680C Sodium Salt increases coronary flow with an ED25 of 1.8 nM [1]. This high functional potency (61× greater than CV 1808) allows researchers to use substantially lower compound concentrations while maintaining robust vasodilatory responses, thereby reducing compound consumption and minimizing potential non-specific effects that may occur at higher concentrations of less potent A2A agonists [1].

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